

physicochemical properties of 3-Methoxy-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-(oxazol-5-yl)aniline

Cat. No.: B176859

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Methoxy-4-(oxazol-5-yl)aniline**

Introduction

3-Methoxy-4-(oxazol-5-yl)aniline, identified by CAS Number 198821-79-3, is a substituted aniline derivative featuring a methoxy group and an oxazole ring.^{[1][2][3][4]} Such heterocyclic compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or intermediates in the synthesis of more complex molecules.^[5] The arrangement of the electron-donating amine and methoxy groups with the electron-withdrawing oxazole moiety on the phenyl ring creates a unique electronic and structural profile. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, particularly in areas such as drug discovery, where properties like solubility and lipophilicity are critical determinants of a compound's pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-Methoxy-4-(oxazol-5-yl)aniline**, supported by established analytical methodologies and expert insights into experimental design.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further characterization.

Core Identifiers

The compound is unambiguously identified by the following descriptors:

Identifier	Value	Source(s)
CAS Number	198821-79-3	[1] [2] [4]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1] [2] [6]
Molecular Weight	190.20 g/mol	[2] [5] [6]
IUPAC Name	3-methoxy-4-(1,3-oxazol-5-yl)aniline	[6]
SMILES	COc1=CC(C=Cc2ccccc2)N(C)c2ccccc2	[6]
InChI	InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3	[6]

Molecular Structure Diagram

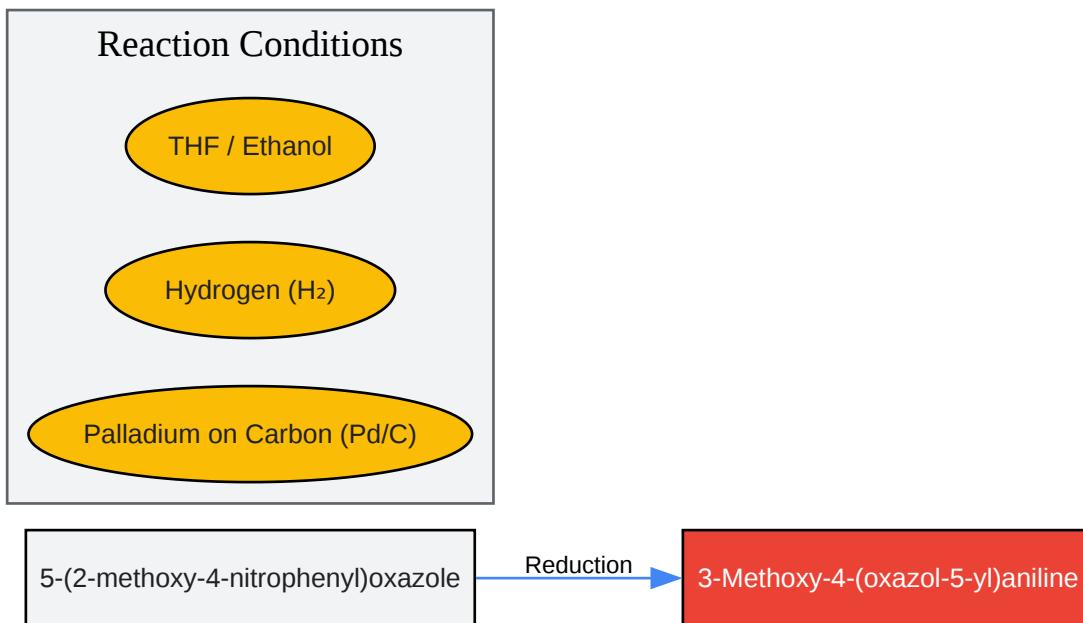
The 2D structure, illustrating the connectivity of the aniline, methoxy, and oxazole moieties, is presented below.

Caption: 2D structure of **3-Methoxy-4-(oxazol-5-yl)aniline**.

Predicted Physical and Chemical Properties

Currently, most publicly available data on this compound are predicted values derived from computational models. While useful for initial assessment, these should be confirmed experimentally.

Property	Predicted Value	Significance in Drug Development	Source(s)
Boiling Point	$318.7 \pm 27.0 \text{ }^{\circ}\text{C}$	Indicates low volatility; relevant for handling and thermal stability assessment.	[1] [4]
Density	$1.211 \pm 0.06 \text{ g/cm}^3$	Useful for formulation calculations and process chemistry.	[1] [4]
pKa	3.03 ± 0.10	Refers to the acidity of the protonated aniline group. This low value indicates it is a weak base, which will be largely uncharged at physiological pH (7.4), impacting solubility and receptor binding.	[4]


Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

- **Chemical Stability:** While specific reactivity data is not extensively published, the safety data sheet indicates no known hazardous reactions under normal conditions.[\[3\]](#) The aniline functional group may be susceptible to oxidation over time, especially when exposed to air and light.
- **Recommended Storage:** Suppliers recommend storing the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[\[4\]](#) This minimizes oxidation and degradation.

Synthesis and Spectroscopic Characterization Synthetic Route Overview

The compound is typically synthesized via the reduction of its nitro precursor, 5-(2-methoxy-4-nitrophenyl)oxazole.[1] This common synthetic transformation is highly efficient.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Methoxy-4-(oxazol-5-yl)aniline**.

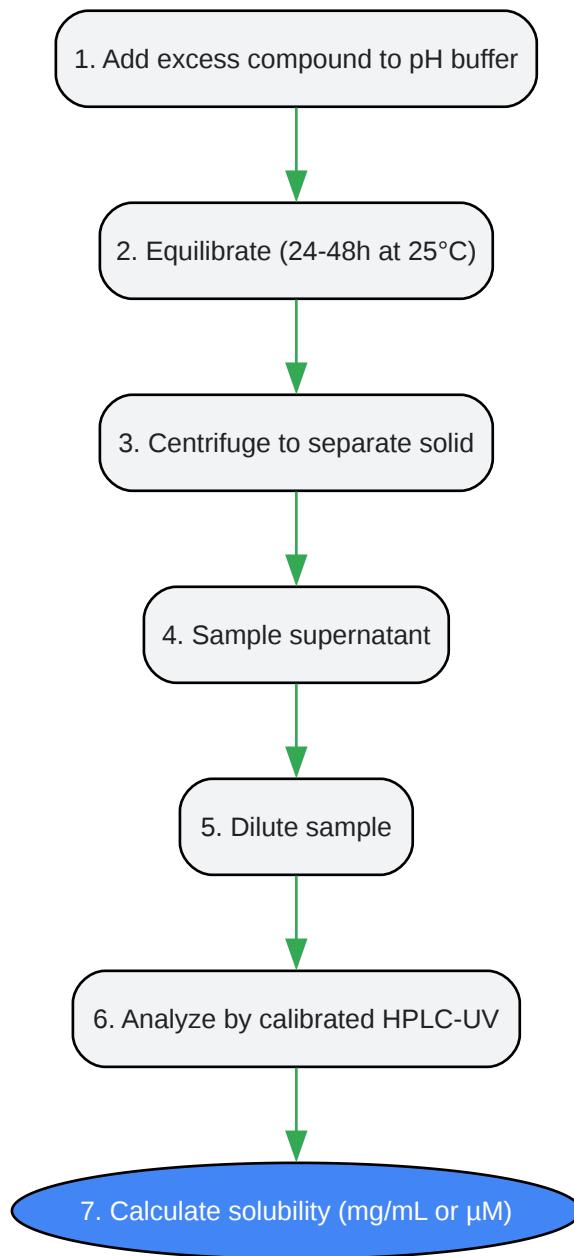
Expected Spectroscopic Data

While specific spectra for this compound are not readily available in public databases, characterization would rely on standard analytical techniques. Based on its structure, the following spectral features can be anticipated.[7]

- ¹H NMR: Signals would be expected for the aromatic protons on the phenyl ring, the two distinct protons on the oxazole ring, a singlet for the methoxy (–OCH₃) protons, and a broad singlet for the amine (–NH₂) protons.
- ¹³C NMR: Distinct signals would appear for each of the 10 carbon atoms, including the methoxy carbon, and the carbons of the phenyl and oxazole rings.
- Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 191.08.[1]

Experimental Protocols for Core Property Determination

To move beyond predicted data, rigorous experimental validation is necessary. The following protocols outline standardized methods for determining key physicochemical properties.


Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting oral absorption. Given the compound's basicity ($pK_a \approx 3.03$), solubility must be tested at various pH values, particularly physiological pH 7.4.

Methodology:

- **Preparation of Buffers:** Prepare buffered solutions at pH 5.0, pH 7.4, and pH 9.0.
- **Compound Addition:** Add an excess amount of **3-Methoxy-4-(oxazol-5-yl)aniline** to separate vials containing each buffer. The excess solid should be clearly visible to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
- **Sampling and Dilution:** Carefully extract a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical detector.
- **Quantification (HPLC-UV):** Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.^[8] A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

- Calculation: The solubility is calculated from the measured concentration in the supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Protocol: LogP Determination (HPLC Method)

Rationale: The partition coefficient (LogP) measures a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. The HPLC method is a rapid and reliable alternative to the shake-flask method, correlating retention time on a reverse-phase column with known LogP values of standard compounds.

Methodology:

- **System Setup:** Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water.
- **Calibration:** Prepare a solution containing a series of standard compounds with well-documented LogP values (e.g., uracil, toluene, naphthalene). Inject this mixture and record the retention time (t_R) for each standard.
- **Data Analysis (Calibration Curve):** Plot the known LogP values of the standards against the logarithm of their capacity factor (k'), where $k' = (t_R - t_0) / t_0$. (t_0 is the column dead time, often measured using uracil). This creates a linear calibration curve.
- **Sample Analysis:** Prepare a solution of **3-Methoxy-4-(oxazol-5-yl)aniline** in the mobile phase. Inject it into the HPLC system under the identical conditions used for the standards and determine its retention time.
- **LogP Calculation:** Calculate the capacity factor (k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Conclusion

3-Methoxy-4-(oxazol-5-yl)aniline is a well-defined chemical entity with predicted physicochemical properties that suggest it is a weakly basic, moderately lipophilic solid at room temperature. Its established synthetic route makes it an accessible intermediate for further chemical exploration. While computational data provide a valuable starting point, the experimental protocols detailed herein for determining aqueous solubility and LogP are essential next steps for any research or development program. Rigorous experimental characterization is indispensable for validating these predictions and enabling the compound's successful application in fields such as medicinal chemistry and materials science.

References

- Chongqing Chemdad Co., Ltd. 3-methoxy-4-(1,3-oxazol-5-yl)aniline. [Link]
- Coolpharm. **3-Methoxy-4-(oxazol-5-yl)aniline**. [Link]
- PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE CAS#: 198821-79-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE - Safety Data Sheet [chemicalbook.com]
- 4. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. products-search [coolpharm.com]
- 6. bocsci.com [bocsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 3-Methoxy-4-(oxazol-5-yl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176859#physicochemical-properties-of-3-methoxy-4-oxazol-5-yl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com